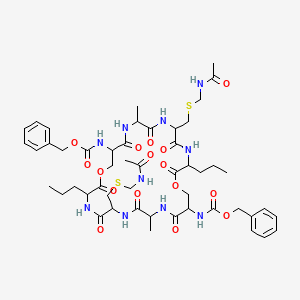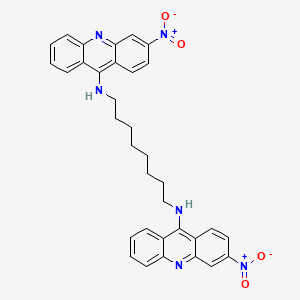
1,8-Octanediamine, N,N'-bis(3-nitro-9-acridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- is a complex organic compound that belongs to the class of diamines. This compound is characterized by the presence of two acridine moieties substituted with nitro groups at the 3-position, connected via an octanediamine linker. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- typically involves the following steps:
Nitration of Acridine: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3-position.
Formation of Acridine Derivative: The nitrated acridine is then reacted with 1,8-octanediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to achieve high efficiency and purity.
化学反応の分析
Types of Reactions
1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Reduction Products: 1,8-Octanediamine, N,N’-bis(3-amino-9-acridinyl)-
Substitution Products: Various substituted acridine derivatives depending on the reagents used.
科学的研究の応用
1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- involves its interaction with molecular targets such as DNA and proteins. The nitro groups and acridine moieties play a crucial role in binding to these targets, leading to various biological effects. The compound may intercalate into DNA, disrupting its structure and function, which can result in antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
- 1,8-Octanediamine, N,N’-bis(4-ethoxy-9-acridinyl)
- N,N’-Dimethyl-1,8-octanediamine
- 1,8-Diaminooctane
Uniqueness
1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- is unique due to the presence of nitro groups at the 3-position of the acridine moieties. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds.
特性
CAS番号 |
64955-62-0 |
|---|---|
分子式 |
C34H32N6O4 |
分子量 |
588.7 g/mol |
IUPAC名 |
N,N'-bis(3-nitroacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C34H32N6O4/c41-39(42)23-15-17-27-31(21-23)37-29-13-7-5-11-25(29)33(27)35-19-9-3-1-2-4-10-20-36-34-26-12-6-8-14-30(26)38-32-22-24(40(43)44)16-18-28(32)34/h5-8,11-18,21-22H,1-4,9-10,19-20H2,(H,35,37)(H,36,38) |
InChIキー |
JHKKUZHIOIWYMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NCCCCCCCCNC4=C5C=CC(=CC5=NC6=CC=CC=C64)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


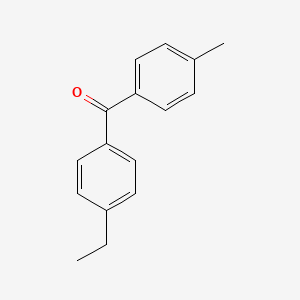
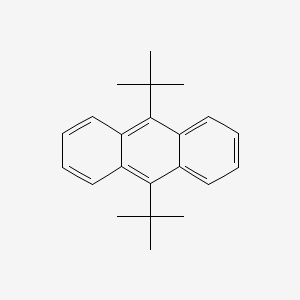
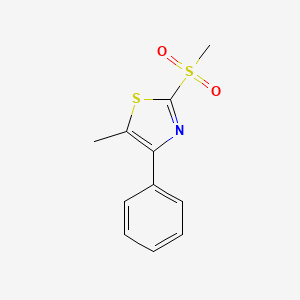
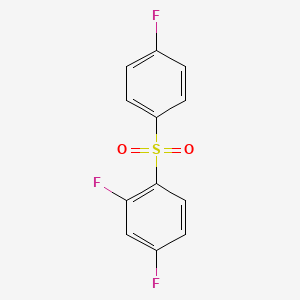

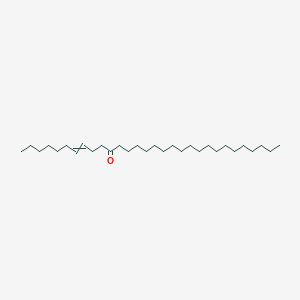
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
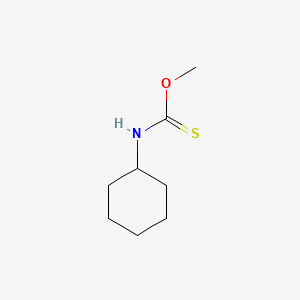
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
